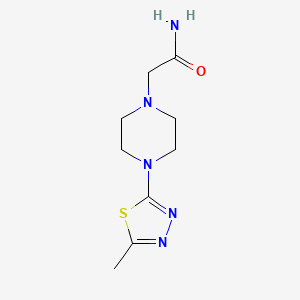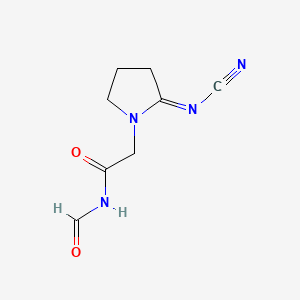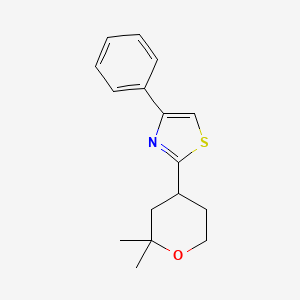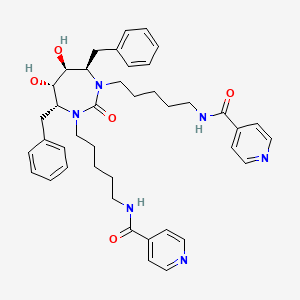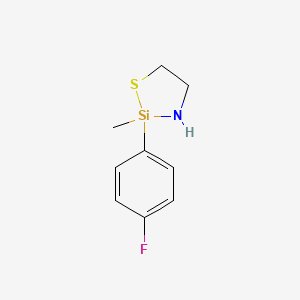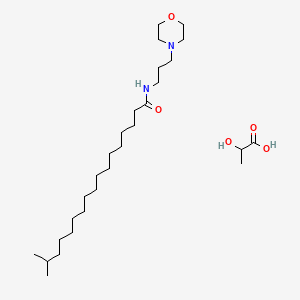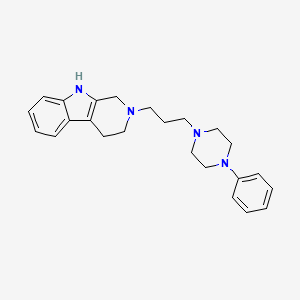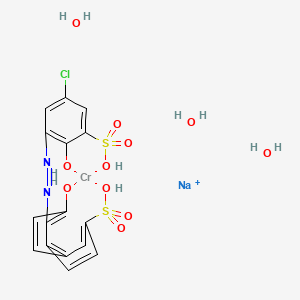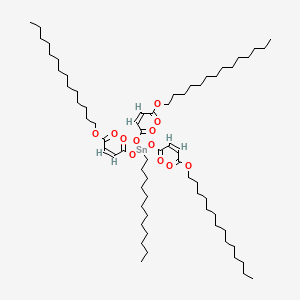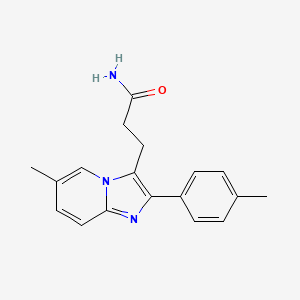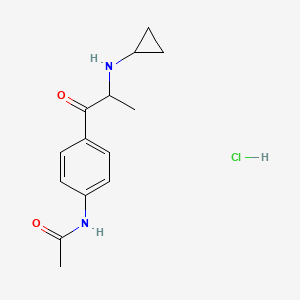
N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropylamino group, a phenyl ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenylacetic acid with cyclopropylamine under controlled conditions to form the cyclopropylamino derivative. This intermediate is then subjected to acylation using acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethyl acetate and catalysts to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process .
化学反応の分析
Types of Reactions
N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions with halogens or nitro groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro groups; often requires catalysts like iron or aluminum chloride
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Reduced amine derivatives
Substitution: Halogenated or nitro-substituted phenyl derivatives
科学的研究の応用
N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for manufacturing pharmaceuticals
作用機序
The mechanism of action of N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group is believed to play a crucial role in binding to these targets, thereby modulating their activity. The compound may also interfere with cellular pathways by inhibiting or activating key enzymes, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: Exhibits good analgesic activity.
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide: Shows potential as an analgesic agent.
Uniqueness
N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride stands out due to its unique cyclopropylamino group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
97111-12-1 |
|---|---|
分子式 |
C14H19ClN2O2 |
分子量 |
282.76 g/mol |
IUPAC名 |
N-[4-[2-(cyclopropylamino)propanoyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-9(15-12-7-8-12)14(18)11-3-5-13(6-4-11)16-10(2)17;/h3-6,9,12,15H,7-8H2,1-2H3,(H,16,17);1H |
InChIキー |
NUOXTDACHSAFFC-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=C(C=C1)NC(=O)C)NC2CC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


